molecular formula C16H14BrN3O3S B11136736 methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11136736
M. Wt: 408.3 g/mol
InChI Key: OLTJSEDCXRULKQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents include methanesulfonic acid and phenylhydrazine hydrochloride, which are used under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, the indole moiety can bind to DNA, while the thiazole ring may interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combined indole and thiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research .

Biological Activity

Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that integrates both indolic and thiazolidine structures, which suggests potential bioactive properties. This article discusses its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Indole moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Thiazole ring : Associated with diverse pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃O₃S
Molecular Weight408.3 g/mol
CAS Number1401558-05-1

Antimicrobial Activity

Compounds containing indole and thiazole structures have been reported to exhibit:

  • Antibacterial effects : Indoles are known for their ability to inhibit bacterial growth. For instance, derivatives of 6-bromoindole have shown enhanced antibiotic effects against resistant bacterial strains .

Anti-inflammatory Potential

Research indicates that thiazole derivatives often possess anti-inflammatory properties. A study highlighted the anti-inflammatory activity of various thiazole compounds, suggesting that this compound could share similar effects due to its structural components .

Synthesis and Testing

Research focusing on the synthesis of related compounds has emphasized the importance of optimizing synthetic routes to obtain derivatives in sufficient quantities for biological testing. For example:

  • The synthesis of indole-based inhibitors has been optimized for better yields, allowing for comprehensive biological testing .

In Vitro Studies

Although direct studies on this specific compound are scarce, the biological activities of similar structures suggest potential efficacy in:

  • Cancer therapy : Indoles are frequently studied for their anticancer properties.
  • Antimicrobial applications : The thiazole component may enhance the compound's ability to combat infections.

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and the known activities of related compounds. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-3-4-11(17)7-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

OLTJSEDCXRULKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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